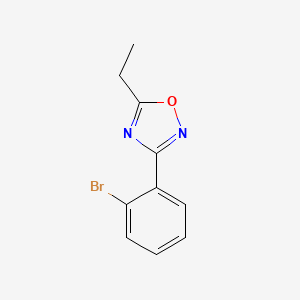

3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole

描述

Significance of Heterocyclic Systems in Advanced Chemical Sciences

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the chemical sciences. Their structural diversity and ability to engage in a wide array of chemical interactions make them indispensable in numerous scientific fields. In medicinal chemistry, heterocyclic scaffolds are present in a vast number of approved drugs, where they often play a crucial role in binding to biological targets. researchgate.net The 1,2,4-oxadiazole (B8745197) ring, a five-membered heterocycle with one oxygen and two nitrogen atoms, is a prominent example of a privileged scaffold in drug discovery. nih.govnih.gov

The significance of the 1,2,4-oxadiazole nucleus lies in its unique physicochemical properties. It is often employed as a bioisostere for amide and ester groups, enhancing metabolic stability and modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. researchgate.net This bioisosteric replacement is a key strategy in drug design to overcome issues such as poor stability and bioavailability. Furthermore, the 1,2,4-oxadiazole ring system is associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. researchgate.net

Historical Context and Evolution of 1,2,4-Oxadiazole Research

The journey of 1,2,4-oxadiazole research began in 1884 with its first synthesis by Tiemann and Krüger. nih.govresearchgate.net Initially, for nearly eight decades, this heterocyclic system received sporadic attention from the chemical community. nih.gov However, the 1960s marked a turning point, with a surge in interest fueled by the discovery of their unique photochemical rearrangement capabilities. nih.gov

The evolution of synthetic methodologies has been a driving force in 1,2,4-oxadiazole research. The classical approach involves the reaction of amidoximes with acylating agents. nih.gov Another widely used method is the 1,3-dipolar cycloaddition of nitrile oxides to nitriles. chim.it In recent years, more advanced and efficient synthetic strategies have been developed, including microwave-assisted synthesis and the use of green chemistry techniques, which have expanded the accessibility and diversity of 1,2,4-oxadiazole derivatives for various applications. researchgate.net

Positioning of 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole within Current Academic Endeavors

While the broader class of 1,2,4-oxadiazoles is well-documented, specific research on this compound is not extensively reported in publicly available literature. Its chemical structure, featuring a 2-bromophenyl group at the 3-position and an ethyl group at the 5-position of the 1,2,4-oxadiazole ring, suggests several avenues for its potential application and study.

The presence of the bromophenyl moiety offers a handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of more complex molecules. This makes this compound a potentially valuable intermediate in organic synthesis. Given the established biological activities of many phenyl-substituted 1,2,4-oxadiazoles, this compound could be a candidate for screening in various pharmacological assays. The combination of the 1,2,4-oxadiazole core with a halogenated aromatic ring is a common feature in many biologically active compounds.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H9BrN2O |

| Molecular Weight | 253.10 g/mol |

| CAS Number | 1072944-70-7 |

Note: The data in this table is based on the chemical structure of the compound and may be computationally derived in the absence of extensive experimental data.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(2-bromophenyl)-5-ethyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-2-9-12-10(13-14-9)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXMWJPFQWSYPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674775 | |

| Record name | 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-70-7 | |

| Record name | 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Construction of 3 2 Bromophenyl 5 Ethyl 1,2,4 Oxadiazole and Analogues

Established Synthetic Pathways for 1,2,4-Oxadiazoles

The traditional approaches to constructing the 1,2,4-oxadiazole (B8745197) core provide versatile and reliable strategies for accessing a wide range of analogues, including the target compound.

The most common and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles proceeds through the acylation of an amidoxime (B1450833) followed by a cyclodehydration step. rjptonline.orgchim.itresearchgate.net This pathway is considered a [4+1] approach, where four atoms of the ring are derived from the amidoxime and one carbon atom comes from the acylating agent. chim.it

The synthesis commences with the formation of the requisite amidoxime. For the target compound, 2-bromobenzonitrile would be reacted with hydroxylamine, typically in the presence of a base, to yield N'-hydroxy-2-bromobenzimidamide (the amidoxime intermediate).

This intermediate is then acylated using an appropriate reagent to introduce the C5 substituent. To install the ethyl group at the 5-position, an acylating agent such as propionyl chloride or propanoic anhydride is used. This reaction forms an O-acyl amidoxime intermediate. The final and often most challenging step is the thermal or acid/base-catalyzed cyclodehydration of this O-acyl amidoxime, which eliminates a molecule of water to form the stable 1,2,4-oxadiazole ring. nih.gov

| Step | Reactants | Key Intermediate | Product |

| 1 | 2-Bromobenzonitrile, Hydroxylamine (NH₂OH) | N'-hydroxy-2-bromobenzimidamide | - |

| 2 | N'-hydroxy-2-bromobenzimidamide, Propionyl Chloride | O-(propanoyl)-N'-hydroxy-2-bromobenzimidamide | - |

| 3 | O-(propanoyl)-N'-hydroxy-2-bromobenzimidamide | - | 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole |

This method is broadly applicable, and various coupling agents and cyclization conditions have been developed to improve yields and broaden the substrate scope. acs.orgmdpi.com

An alternative and powerful strategy for constructing the 1,2,4-oxadiazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile. chim.itorganic-chemistry.orgchem-station.commdpi.com This method offers a different regiochemical outcome compared to the amidoxime pathway. The substituent from the nitrile oxide becomes the C3 substituent of the oxadiazole, while the substituent from the nitrile becomes the C5 substituent. chim.it

For the synthesis of this compound, this would involve the reaction of 2-bromobenzonitrile oxide with propionitrile. The nitrile oxide is a reactive intermediate and is typically generated in situ from the corresponding hydroximoyl halide (e.g., 2-bromo-N-hydroxybenzimidoyl chloride) by treatment with a base.

| Dipole (Nitrile Oxide Precursor) | Dipolarophile (Nitrile) | Resulting 1,2,4-Oxadiazole |

| 2-Bromo-N-hydroxybenzimidoyl chloride | Propionitrile | This compound |

While effective, this method's utility can be limited by the stability and accessibility of the required nitrile oxide precursors. chem-station.com

Advanced Synthetic Techniques for this compound Systems

To overcome the limitations of traditional methods, such as long reaction times and harsh conditions, several advanced synthetic techniques have been applied to the synthesis of 1,2,4-oxadiazoles.

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating the formation of 1,2,4-oxadiazoles. nih.govwjarr.comnih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields, particularly in the cyclodehydration step of O-acyl amidoximes. rjptonline.orgnih.gov This acceleration is attributed to the efficient and rapid heating of the reaction mixture by the microwaves. nih.gov

Solvent-free "dry media" reactions, often using solid supports like alumina or silica gel, are particularly effective under microwave conditions, offering environmental benefits by reducing solvent waste. nih.govias.ac.in

| Reaction | Conventional Heating | Microwave Irradiation |

| Cyclodehydration of O-acyl amidoxime | Several hours (reflux) | 5-15 minutes |

| One-pot synthesis from nitrile | 16-24 hours | 10-30 minutes |

Continuous flow chemistry, utilizing microreactors, offers significant advantages for the synthesis of 1,2,4-oxadiazoles, including enhanced safety, precise control over reaction parameters, and scalability. nih.govresearchgate.net The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer, enabling the use of high temperatures and pressures safely. nih.gov

Multi-step syntheses of 1,2,4-oxadiazoles have been successfully implemented in continuous flow systems. rsc.orgrsc.org For example, a sequence involving the formation of an amidoxime, its subsequent acylation, and a high-temperature cyclization can be performed in a series of connected reactors, minimizing manual handling and purification of intermediates. nih.govrsc.org This approach is particularly well-suited for the rapid generation of chemical libraries for drug discovery. rsc.org

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours | Minutes (residence time) |

| Temperature Control | Less precise | Highly precise |

| Safety (High Temp/Pressure) | Risk of explosion | Significantly enhanced |

| Scalability | Re-optimization required | Linear (by running longer) |

A common one-pot strategy involves starting with a nitrile, hydroxylamine, and a carboxylic acid or its derivative. acs.orgias.ac.inresearchgate.net For instance, 2-bromobenzonitrile can be converted in situ to the corresponding amidoxime, which is then directly coupled with propanoic acid (using a coupling agent) and cyclized under the same reaction conditions to yield this compound. acs.org Various reagents and catalysts have been employed to facilitate these one-pot transformations under mild conditions. organic-chemistry.orgresearchgate.netrsc.org

Chemo- and Regioselectivity in 1,2,4-Oxadiazole Formation

The formation of 3,5-disubstituted-1,2,4-oxadiazoles is characterized by a high degree of chemo- and regioselectivity, which is crucial for the unambiguous synthesis of specific isomers like this compound.

The most widely employed method for the synthesis of 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid derivative, such as an acyl chloride or anhydride, followed by a cyclodehydration step. chim.itresearchgate.net This approach offers excellent regiocontrol. The substituent from the amidoxime (R1) invariably occupies the 3-position of the resulting 1,2,4-oxadiazole ring, while the substituent from the acylating agent (R2) is found at the 5-position. chim.it This is because the initial step is the acylation of the hydroxylamino group of the amidoxime to form an O-acylamidoxime intermediate. Subsequent thermal or base-catalyzed cyclization proceeds via intramolecular nucleophilic attack of the amidic nitrogen onto the carbonyl carbon, followed by dehydration, to yield the 3,5-disubstituted-1,2,4-oxadiazole. For the synthesis of this compound, this translates to the reaction of 2-bromobenzamidoxime with an ethyl-acylating agent like propionyl chloride or propionic anhydride.

Chemoselectivity in this process is also noteworthy. The acylation preferentially occurs on the more nucleophilic oxygen of the hydroxylamino group rather than the nitrogen atoms. Modern variations of this method, such as one-pot syntheses in superbase media like NaOH/DMSO or the use of coupling agents, have been developed to improve yields and simplify procedures, while maintaining high selectivity. nih.gov

The second major synthetic route, the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile, also exhibits predictable regioselectivity. nih.gov In this [3+2] cycloaddition reaction, the nitrile oxide (R1-CNO) reacts with a nitrile (R2-CN) to form the 1,2,4-oxadiazole ring. The substituent from the nitrile oxide (R1) ends up at the 3-position, and the substituent from the nitrile (R2) is located at the 5-position. Therefore, to synthesize this compound via this method, one would react 2-bromobenzonitrile oxide with propionitrile. However, this method can be limited by the reactivity of the nitrile and the potential for dimerization of the nitrile oxide. nih.gov

Preparation of Key Precursors and Building Blocks for Bromophenyl-Oxadiazoles

The successful synthesis of this compound and its analogues relies on the efficient preparation of key precursors and building blocks. The primary precursors are substituted benzonitriles and their corresponding amidoximes.

The foundational building block for introducing the 2-bromophenyl moiety at the 3-position is 2-bromobenzamidoxime. This intermediate is typically synthesized from 2-bromobenzonitrile. The conversion of a nitrile to an amidoxime is a standard transformation, generally achieved by reacting the nitrile with hydroxylamine in the presence of a base. rjptonline.org For instance, 4-nitrobenzonitrile can be converted to N'-hydroxy-4-nitrobenzamidine by reaction with hydroxylamine hydrochloride. rjptonline.org A similar strategy is applicable for the synthesis of 2-bromobenzamidoxime from 2-bromobenzonitrile.

The synthesis of substituted benzonitriles themselves can be achieved through various classical methods, such as the Sandmeyer reaction from the corresponding anilines or by nucleophilic substitution on an appropriately substituted benzene ring.

The other key precursor is the source of the ethyl group at the 5-position. In the amidoxime-based route, this is typically propionyl chloride or propionic anhydride. These are readily available commercial reagents. In the 1,3-dipolar cycloaddition route, the precursor would be propionitrile.

The following table summarizes the key precursors and their synthetic origins for the preparation of this compound.

| Precursor/Building Block | Structure | Role in Synthesis | Typical Synthetic Method |

| 2-Bromobenzonitrile | Starting material for 2-bromobenzamidoxime | Sandmeyer reaction of 2-bromoaniline or other established methods. | |

| 2-Bromobenzamidoxime | Provides the 3-(2-bromophenyl) moiety | Reaction of 2-bromobenzonitrile with hydroxylamine. | |

| Propionyl chloride | Provides the 5-ethyl moiety (amidoxime route) | Commercially available. | |

| Propionic anhydride | Provides the 5-ethyl moiety (amidoxime route) | Commercially available. | |

| Propionitrile | Provides the 5-ethyl moiety (cycloaddition route) | Commercially available. | |

| 2-Bromobenzonitrile oxide | Provides the 3-(2-bromophenyl) moiety (cycloaddition route) | Typically generated in situ from the corresponding hydroximoyl halide. |

Chemical Reactivity and Mechanistic Transformations of 1,2,4 Oxadiazole Systems

Reactivity at the Bromophenyl Substituent

The bromine atom on the phenyl ring is a versatile functional handle, primarily for carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of the 1,2,4-oxadiazole (B8745197) ring, being an electron-withdrawing group, can influence the reactivity of the attached phenyl ring.

Nucleophilic and Electrophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr): Generally, aryl halides are resistant to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgscribd.com In "3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole," the 1,2,4-oxadiazole ring acts as an electron-withdrawing substituent. However, its position meta to the bromine atom (in the 2-position of the phenyl ring) provides less effective stabilization of the Meisenheimer intermediate, the negatively charged species formed during an SNAr reaction. libretexts.org Consequently, direct nucleophilic displacement of the bromide is expected to be challenging and would likely require harsh reaction conditions or the use of a strong nucleophile. libretexts.org

Electrophilic Aromatic Substitution (EAS): The bromophenyl group can undergo electrophilic aromatic substitution, such as nitration, halogenation, or sulfonation. lumenlearning.comlibretexts.org The bromine atom is an ortho-, para-director, while the 1,2,4-oxadiazole ring is a deactivating meta-director. The combined effect of these two substituents will direct incoming electrophiles to the positions ortho and para to the bromine atom, and meta to the oxadiazole ring. Steric hindrance from the ortho-substituted 1,2,4-oxadiazole may influence the regioselectivity of the substitution. xmu.edu.cn

Cross-Coupling Reactions for Extended Molecular Architectures (e.g., Suzuki-Miyaura, Heck Coupling)

The bromine atom on the phenyl ring is an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a highly efficient method for forming carbon-carbon bonds between aryl halides and organoboron compounds. nih.govtcichemicals.com "this compound" can be readily coupled with a variety of aryl or vinyl boronic acids or their esters to generate biaryl or styrenyl derivatives, respectively. researchgate.netnih.gov These reactions typically proceed in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of reaction conditions can be optimized to achieve high yields of the desired coupled products. semanticscholar.org

| Aryl Bromide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Water | 3-(2-Biphenylyl)-5-ethyl-1,2,4-oxadiazole |

| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Dioxane/Water | 3-(4'-Methoxy-[1,1'-biphenyl]-2-yl)-5-ethyl-1,2,4-oxadiazole |

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgfrontiersin.orgbeilstein-journals.org "this compound" can be reacted with various alkenes, such as acrylates, styrenes, or other vinyl compounds, to introduce a vinyl or substituted vinyl group at the 2-position of the phenyl ring. organic-chemistry.orgnih.gov The reaction typically requires a palladium catalyst, a phosphine ligand or N-heterocyclic carbene (NHC) ligand, and a base.

| Aryl Bromide | Alkene | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Styrene | Pd(OAc)2/P(o-tolyl)3 | Et3N | DMF | 3-(2-Styrylphenyl)-5-ethyl-1,2,4-oxadiazole |

| This compound | Ethyl acrylate | Pd(PPh3)4 | NaOAc | DMA | Ethyl 3-(2-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)acrylate |

Reactivity of the 1,2,4-Oxadiazole Heterocycle

The 1,2,4-oxadiazole ring is characterized by a relatively weak N-O bond and a degree of aromaticity lower than that of benzene, making it susceptible to various ring transformations and rearrangements. psu.edu

Ring Transformations and Rearrangement Mechanisms (e.g., ANRORC-like Rearrangements)

The 1,2,4-oxadiazole ring can undergo rearrangements, particularly under the influence of nucleophiles. One notable transformation is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) rearrangement. researchgate.net This process is typically initiated by the attack of a nucleophile at one of the electrophilic carbon atoms of the oxadiazole ring (C3 or C5), leading to ring opening and subsequent recyclization to form a new heterocyclic system. For 3-aryl-5-alkyl-1,2,4-oxadiazoles, the attack of a bidentate nucleophile, such as hydrazine, can lead to the formation of triazole derivatives. nih.gov The specific outcome of the reaction depends on the nature of the substituents on the oxadiazole ring and the reaction conditions. researchgate.net

Oxidation and Reduction Pathways of the Oxadiazole Core

Oxidation: The 1,2,4-oxadiazole ring is generally stable to oxidation. However, strong oxidizing agents under harsh conditions could potentially lead to degradation of the ring. More commonly, oxidation reactions would target the substituents on the ring.

Reduction: The weak N-O bond in the 1,2,4-oxadiazole ring is susceptible to reductive cleavage. lookchem.com Catalytic hydrogenation (e.g., using H2 with Pd/C or Raney Ni) can cleave the N-O bond, leading to the formation of amidine derivatives. This reaction is a useful synthetic tool for converting the 1,2,4-oxadiazole moiety into an amidine functional group. The choice of reducing agent and reaction conditions can be tailored to achieve chemoselective reduction in the presence of other reducible functional groups. lookchem.com

Functional Group Interconversions on the Ethyl Moiety

The ethyl group at the 5-position of the oxadiazole ring can undergo various functional group interconversions typical of alkyl chains. The alpha-carbon to the oxadiazole ring is activated towards deprotonation, allowing for the introduction of functional groups at this position. For example, halogenation of the ethyl group can be achieved using reagents like N-bromosuccinimide (NBS) under radical conditions. The resulting haloalkyl derivative can then serve as a precursor for nucleophilic substitution reactions to introduce a variety of functional groups, such as hydroxyl, amino, or cyano groups.

Advanced Spectroscopic and Structural Characterization for Research on 3 2 Bromophenyl 5 Ethyl 1,2,4 Oxadiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole in solution. Both ¹H and ¹³C NMR provide critical data regarding the chemical environment of each nucleus, allowing for the assembly of the molecular framework.

In the ¹H NMR spectrum, the ethyl group at the C5 position of the oxadiazole ring is expected to present a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), arising from spin-spin coupling. The 2-bromophenyl substituent attached to the C3 position will display a more complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm) due to the coupling between the four adjacent aromatic protons.

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon atoms in the molecule. Key signals include those for the two distinct carbons of the oxadiazole ring (C3 and C5), the carbons of the ethyl group, and the six carbons of the 2-bromophenyl ring, including the carbon atom directly bonded to the bromine atom. scispace.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Oxadiazole-C3 | - | ~168 ppm |

| Oxadiazole-C5 | - | ~177 ppm |

| Ethyl -CH₂- | Quartet, ~3.0 ppm | ~25 ppm |

| Ethyl -CH₃ | Triplet, ~1.4 ppm | ~11 ppm |

| Bromophenyl-C1' | - | ~122 ppm |

| Bromophenyl-C2' | - | ~127 ppm |

| Bromophenyl-C3' | Multiplet, ~7.4-7.8 ppm | ~134 ppm |

| Bromophenyl-C4' | Multiplet, ~7.4-7.8 ppm | ~128 ppm |

| Bromophenyl-C5' | Multiplet, ~7.4-7.8 ppm | ~132 ppm |

| Bromophenyl-C6' | Multiplet, ~7.4-7.8 ppm | ~133 ppm |

For unambiguous assignment of the proton and carbon signals, especially within the complex aromatic spin system of the 2-bromophenyl group, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the connectivity between the methylene and methyl protons of the ethyl group through cross-peaks. It would also reveal the coupling network among the adjacent protons on the bromophenyl ring, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps each proton signal to its directly attached carbon atom. An HSQC spectrum would unequivocally link the ethyl group's proton signals to their corresponding carbon signals and similarly assign each aromatic proton to its specific carbon atom within the phenyl ring. umich.edu

The rotational freedom between the 2-bromophenyl ring and the 1,2,4-oxadiazole (B8745197) ring introduces conformational possibilities. The dihedral angle between these two rings can influence the chemical shifts of nearby nuclei due to anisotropic effects. While standard NMR provides an averaged picture of the solution-state conformation, advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy (NOESY) can provide through-space correlations between protons on the phenyl ring and the ethyl group, offering insights into the preferred spatial arrangement of the substituents. Computational studies correlating NMR parameters with dihedral angles have also been used for similar heterocyclic systems to understand their conformational features. researchgate.net

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. researchgate.net For this compound, the FT-IR spectrum is expected to show several key absorption bands that confirm its structural integrity. jobpcr.com

Key expected vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group is observed just below 3000 cm⁻¹.

C=N Stretching: The carbon-nitrogen double bond within the oxadiazole ring gives rise to a characteristic absorption in the 1600-1650 cm⁻¹ region. ijrpc.com

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ range.

C-O and N-O Stretching: The C-O-N linkage of the oxadiazole ring produces characteristic bands in the fingerprint region, typically between 1000-1300 cm⁻¹. beilstein-journals.org

C-Br Stretching: The vibration of the carbon-bromine bond is expected to appear as a strong absorption in the lower frequency region of the spectrum, typically between 500-650 cm⁻¹.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2980-2850 | Medium |

| Oxadiazole C=N Stretch | 1650-1600 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| Oxadiazole Ring (C-O, N-O) | 1300-1000 | Strong |

| C-Br Stretch | 650-500 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. jobpcr.com For this compound (C₁₀H₉BrN₂O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. beilstein-journals.orgnih.gov

The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity.

Electron impact (EI) or other ionization techniques would induce fragmentation of the molecule. The analysis of these fragments provides valuable structural information. Plausible fragmentation pathways could include:

Loss of the ethyl group (•C₂H₅) from the C5 position.

Cleavage of the oxadiazole ring.

Loss of a bromine radical (•Br).

Formation of the bromophenyl cation or related fragments.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) |

| Molecular Ion [M]⁺ | C₁₀H₉BrN₂O | 251.99 | 253.99 |

| [M - C₂H₅]⁺ | C₈H₄BrN₂O | 222.95 | 224.95 |

| [C₇H₄Br]⁺ | C₇H₄Br | 154.95 | 156.95 |

| [C₆H₄Br]⁺ | C₆H₄Br | 154.95 | 156.95 |

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

While NMR provides the structure in solution and MS gives mass and fragmentation data, single-crystal X-ray diffraction offers the definitive, unambiguous determination of the molecular structure in the solid state. mdpi.com If a suitable single crystal of this compound can be grown, this technique would provide precise atomic coordinates.

This analysis would yield:

Bond Lengths and Angles: Precise measurements for all bonds and angles within the molecule, confirming the geometry of the oxadiazole ring and its substituents.

Conformation: The exact dihedral angle between the plane of the 2-bromophenyl ring and the 1,2,4-oxadiazole ring in the solid state.

Intermolecular Interactions: Information on how molecules pack together in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds or π-stacking that stabilize the solid-state structure.

The structural data obtained from X-ray diffraction serves as the ultimate benchmark for validating the interpretations derived from spectroscopic methods. st-andrews.ac.ukvensel.org

Methodological Approaches to Discrepancies in Spectral Data Interpretation

In complex molecular characterization, discrepancies or ambiguities can arise from the interpretation of spectral data. A systematic approach is crucial for resolving such issues.

Cross-Verification: Data from different spectroscopic techniques should be cross-referenced. For example, if a structural feature is proposed based on an NMR signal, it should be supported by corresponding vibrational modes in the FT-IR spectrum and plausible fragmentation in the mass spectrum.

Advanced 2D NMR: If ¹H or ¹³C NMR spectra show overlapping signals or complex coupling patterns, advanced 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range (2-3 bond) correlations between protons and carbons, providing larger pieces of the structural puzzle.

Computational Chemistry: In cases of conformational uncertainty or difficult spectral assignment, theoretical calculations using methods like Density Functional Theory (DFT) can predict NMR chemical shifts, IR frequencies, and stable conformers. researchgate.net Comparing these computational predictions with experimental data can provide strong evidence for a particular structural or conformational assignment.

Synthesis of Analogs: Synthesizing closely related derivatives can help confirm spectral assignments. For instance, isotopic labeling (e.g., with deuterium) can be used to track specific atoms and clarify fragmentation pathways in mass spectrometry. scielo.br

Definitive Analysis: When spectroscopic data remains inconclusive, obtaining a single-crystal X-ray structure is the definitive method to resolve any structural ambiguities. mdpi.com

By integrating these diverse analytical methods, a complete and unambiguous characterization of this compound can be achieved, providing a solid foundation for further research.

Structure Activity Relationship Sar and Molecular Design Principles for 1,2,4 Oxadiazole Derivatives

Systematic Investigation of Substituent Effects on Bioactivity

The biological activity of 1,2,4-oxadiazole (B8745197) derivatives can be significantly modified by the nature and position of substituents on the aromatic rings attached to the core heterocycle.

The electronic properties of substituents play a pivotal role in the bioactivity of 1,2,4-oxadiazole compounds. The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the phenyl rings can modulate the molecule's interaction with its biological target.

Research has shown varied, and sometimes contradictory, effects depending on the specific biological target and the position of the substituent. For instance, in the development of certain anticancer agents, the presence of an electron-withdrawing group at the para position of an aromatic ring was found to be crucial for high biological activity. nih.gov Conversely, other studies on antiproliferative agents revealed that the introduction of electron-donating groups greatly improved activity, while EWGs were associated with decreased potency. nih.gov

In the context of synthesis, which is often linked to reactivity and subsequent biological activity, EWGs are reported to stabilize the necessary intermediates, leading to higher product yields compared to EDGs. otterbein.eduotterbein.edu This suggests that the electronic nature of the substituent can influence not only the pharmacodynamics but also the synthetic feasibility of these compounds. For example, benzoic acids with EWGs are more acidic, making them more susceptible to the nucleophilic attack required for oxadiazole ring formation. otterbein.edu

Table 1: Effect of Electronic Groups on Anticancer Activity An interactive data table. Data is illustrative based on general findings.

| Substituent Type | General Effect on Potency | Target/Study Type |

|---|---|---|

| Electron-Withdrawing Group (EWG) | Increased Activity | Certain Anticancer Agents nih.gov |

| Electron-Donating Group (EDG) | Increased Activity | Different Antiproliferative Agents nih.gov |

Halogenation is a common strategy in drug design to modulate properties like lipophilicity and metabolic stability. However, its impact on the bioactivity of 1,2,4-oxadiazoles is highly dependent on the molecular context. In one study on antiproliferative agents, the replacement of either EDGs or EWGs with halogen atoms on a phenyl ring led to a decrease in the compounds' activity. nih.gov

Role of the 1,2,4-Oxadiazole Ring as a Bioisostere for Amide and Ester Functionalities

One of the most significant roles of the 1,2,4-oxadiazole ring in medicinal chemistry is its function as a bioisostere for amide and ester groups. nih.gov Bioisosteric replacement is a strategy used to modify a drug's physicochemical properties, such as metabolic stability, without losing the key interactions required for biological activity. nih.gov

Amide and ester functionalities are common in bioactive molecules but are often susceptible to hydrolysis by metabolic enzymes (esterases and amidases). The 1,2,4-oxadiazole ring provides a stable alternative that mimics the key features of these groups. nih.govscispace.comlifechemicals.com It can replicate the planarity and dipole moment of an amide and act as a hydrogen bond acceptor, thus preserving essential binding interactions with a biological target. nih.govnih.gov This hydrolytic resistance enhances the metabolic stability and can improve the pharmacokinetic profile of a drug candidate. nih.govnih.govresearchgate.net

This strategy has been successfully employed in various drug discovery programs. For example, researchers at Bristol-Myers Squibb replaced an amide functionality with a 1,2,4-oxadiazole to develop a potent and selective γ-secretase inhibitor with excellent pharmacokinetic properties. nih.gov

Pharmacophore Identification and Ligand-Based Drug Design Strategies

Pharmacophore modeling and ligand-based design are essential tools in the discovery of novel 1,2,4-oxadiazole derivatives. These computational approaches help identify the key structural features (pharmacophores) required for a molecule to bind to a specific target.

Quantitative Structure-Activity Relationship (QSAR) studies are frequently performed on series of 1,2,4-oxadiazole derivatives to build predictive models. mdpi.com These models correlate the structural properties of the compounds with their biological activities. For instance, a 3D-QSAR study was used to guide the design of new anticancer molecules by substituting different groups on the oxadiazole scaffold. researchgate.net Such models can highlight which properties, like ionization potential or polar surface area, are conducive to biological activity, and which, like the presence of certain atoms, might be detrimental. mdpi.com

Virtual screening of compound libraries is another powerful technique. In the search for new Epidermal Growth Factor Receptor (EGFR) inhibitors, a virtual screening approach was used to shortlist the most promising pharmacophores from a library of 1500 compounds, leading to the identification of active 1,2,4-oxadiazole derivatives. nih.gov Molecular docking, which predicts the binding orientation of a ligand to its target, is then used to refine these leads and understand the specific interactions that govern their activity. mdpi.comnih.gov

Rational Design for Modulating Target Selectivity and Potency

Rational design involves the deliberate, structure-guided modification of a lead compound to enhance its potency and selectivity for a specific biological target. This approach has been widely applied to 1,2,4-oxadiazole derivatives.

In the development of EGFR inhibitors, molecular dynamics simulations were used to identify a stable conformation of the EGFR protein, which was then used for molecular docking of a series of 1,2,4-oxadiazole compounds. nih.gov This computational approach successfully predicted compounds with better binding affinity, which was later confirmed by in vitro cytotoxicity assays. The results from such studies provide a clear path to optimize lead compounds from the micromolar to the more desirable nanomolar potency range. nih.gov

This strategy is also effective for improving target selectivity. For example, starting from the structure of donepezil, a known acetylcholinesterase (AChE) inhibitor, a series of 1,2,4-oxadiazole compounds were designed to selectively target butyrylcholinesterase (BuChE). researchgate.net This work led to the identification of a compound with high potency and a selectivity ratio greater than 19 for BuChE over AChE. researchgate.net Similarly, modifications around the 1,2,4-oxadiazole core have been explored to understand the structural requirements for achieving antagonistic activity at the farnesoid X receptor (FXR). mdpi.com These examples demonstrate how rational, iterative design can fine-tune the pharmacological profile of 1,2,4-oxadiazole derivatives to achieve desired therapeutic effects.

Computational Chemistry and in Silico Modeling in 1,2,4 Oxadiazole Research

Molecular Docking Studies for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1,2,4-oxadiazole (B8745197) research, it is a crucial step in identifying potential biological targets and understanding the mechanism of action.

Molecular docking simulations are employed to predict how 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole might bind to the active site of a protein. These simulations calculate the binding affinity, often expressed as a docking score or binding energy, which helps in ranking potential drug candidates. For instance, studies on similar 1,3,4-oxadiazole (B1194373) derivatives have shown that the substitution pattern on the phenyl ring significantly influences the binding affinity to various enzymes. semanticscholar.org In a study involving benzimidazole-linked 1,3,4-oxadiazole derivatives, docking scores against the Epidermal Growth Factor Receptor (EGFR) kinase site ranged from -7.4 to -8.7 kcal/mol, comparable to the co-crystalized ligand. ekb.eg For a series of 1,3,4-oxadiazole derivatives targeting carbonic anhydrase II, binding affinities were found to be in the range that suggests effective inhibition. researchgate.net

These computational predictions are invaluable for prioritizing which derivatives of this compound should be synthesized and tested in vitro. The binding mode reveals the specific orientation of the ligand within the active site that maximizes favorable interactions.

Below is a representative table of docking scores for similar oxadiazole compounds against a protein target, illustrating how binding affinities are typically reported.

| Compound Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Oxadiazole-Benzimidazole Hybrid 1 | EGFR | -8.7 |

| Oxadiazole-Benzimidazole Hybrid 2 | EGFR | -8.5 |

| Oxadiazole-Benzimidazole Hybrid 3 | EGFR | -7.9 |

| Oxadiazole-Benzimidazole Hybrid 4 | EGFR | -7.4 |

This table presents illustrative data from studies on similar compounds to demonstrate the concept.

Beyond predicting binding affinity, molecular docking identifies the key amino acid residues in the target protein that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and halogen bonds. For example, in the case of this compound, the bromine atom could potentially form halogen bonds with specific residues in a binding pocket, a type of interaction increasingly recognized for its importance in ligand-protein recognition.

Studies on related 1,3,4-oxadiazole derivatives have identified crucial hydrogen bonding interactions with residues such as Thr199, Thr200, and Gln92 in the active site of carbonic anhydrase II. researchgate.net The phenyl ring of such compounds often engages in hydrophobic interactions with nonpolar residues, while the oxadiazole core can act as a hydrogen bond acceptor. Understanding these specific interactions is key to designing more potent and selective inhibitors.

Molecular Dynamics Simulations for Conformational Ensembles and Binding Site Analysis

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the protein. For a molecule like this compound, MD simulations can reveal how its conformation changes upon binding to a target and the stability of the resulting complex.

These simulations can also be used to analyze the dynamics of the binding site, identifying subtle changes that may not be apparent from a static crystal structure. A study on other 1,2,4-oxadiazole derivatives has utilized MD simulations to understand their binding to the Leishmania infantum CYP51 enzyme, confirming a strong affinity. mdpi.com Similarly, research on 1,3,4-oxadiazole derivatives targeting VEGFR2 used MD simulations to confirm the stability of the protein-ligand complex. mdpi.comnih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of molecules like this compound. DFT allows for the calculation of various molecular properties that are difficult or impossible to measure experimentally.

DFT calculations are used to determine the distribution of electrons within a molecule, which is fundamental to its reactivity and interactions. Key properties that can be calculated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For substituted bis-1,3,4-oxadiazoles, DFT has been used to estimate the HOMO-LUMO energy gap and global chemical reactivity descriptors, which indicate their chemical stability and strength. researchgate.net These calculations can help in understanding the reaction mechanisms and predicting the sites of electrophilic and nucleophilic attack for this compound.

The following table shows representative HOMO-LUMO gap data for similar oxadiazole derivatives, illustrating how electronic properties are analyzed.

| Compound Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Substituted Oxadiazole A | -6.5 | -2.0 | 4.5 |

| Substituted Oxadiazole B | -6.8 | -2.2 | 4.6 |

| Substituted Oxadiazole C | -6.3 | -1.9 | 4.4 |

This table presents illustrative data from studies on similar compounds to demonstrate the concept.

DFT can also be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. For example, DFT can calculate the vibrational frequencies corresponding to infrared (IR) spectra and the chemical shifts observed in nuclear magnetic resonance (NMR) spectra. A DFT study on photoinduced rearrangements of 3-amino-5-perfluoroalkyl-1,2,4-oxadiazoles involved the calculation of UV-vis absorption spectra to support the proposed reaction mechanisms. nih.gov These theoretical predictions can be a valuable aid in the structural elucidation of novel compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 1,2,4-oxadiazole derivatives, QSAR models have been successfully developed to predict their activity against various biological targets.

A typical QSAR study on 1,2,4-oxadiazoles involves the generation of a dataset of molecules with known biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

Subsequent statistical analysis, often employing techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to build a model that quantitatively relates the descriptors to the biological activity. For instance, a 3D-QSAR study on a series of 1,2,4-oxadiazole derivatives as Sortase A inhibitors demonstrated the importance of steric and electrostatic fields in determining the inhibitory activity. The resulting contour maps from such studies provide a visual guide for designing new, more potent compounds by indicating regions where steric bulk or specific electronic properties are favorable or unfavorable for activity.

Table 1: Key Parameters in a Hypothetical QSAR Model for 1,2,4-Oxadiazole Derivatives

| Parameter | Description | Typical Value | Implication for Activity Prediction |

| q² (Cross-validated r²) | A measure of the predictive ability of the model within the training set. | > 0.5 | Indicates a good internal predictive power of the QSAR model. |

| r² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 | Shows a strong correlation between the predicted and experimental activities. |

| pred_r² (External r²) | A measure of the predictive ability of the model for an external test set of compounds. | > 0.5 | Confirms the model's ability to predict the activity of new, untested compounds. |

| Standard Error of Estimate (SEE) | The standard deviation of the residuals, indicating the accuracy of the predictions. | Low values | Signifies a higher accuracy of the predicted biological activities. |

These QSAR models serve as powerful predictive tools, enabling the virtual screening of large compound libraries and prioritizing the synthesis of candidates with the highest predicted activity, thereby accelerating the drug discovery process.

In Silico ADME Profiling for Research Compound Optimization

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) profiling is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic properties of a compound. For 1,2,4-oxadiazole derivatives, various computational models and software are employed to predict their ADME profiles, helping to identify and address potential liabilities before significant resources are invested in their development.

The prediction of ADME properties is based on the calculation of various physicochemical parameters, such as lipophilicity (logP), aqueous solubility (logS), molecular weight, and the number of hydrogen bond donors and acceptors. These parameters are often evaluated against established guidelines like Lipinski's Rule of Five to assess the "drug-likeness" of a compound.

For example, a study on 1,2,4-oxadiazole-based EGFR inhibitors utilized in silico and in vitro ADME studies to evaluate their drug-like properties. The in silico predictions for properties like aqueous solubility, permeability, and metabolic stability were well-correlated with the experimental results, highlighting the utility of these computational tools in compound optimization.

Table 2: Predicted ADME Properties for a Representative 1,2,4-Oxadiazole Compound

| ADME Property | Predicted Value | Desired Range for Oral Bioavailability | Significance in Drug Development |

| LogP (Lipophilicity) | 2.5 - 4.0 | < 5 | Influences absorption, distribution, and metabolism. Balanced lipophilicity is crucial. |

| Aqueous Solubility (LogS) | -3.0 to -5.0 | > -4 | Adequate solubility is necessary for absorption and formulation. |

| Caco-2 Permeability (Papp) | 1 - 10 x 10⁻⁶ cm/s | > 1 x 10⁻⁶ cm/s | Predicts intestinal absorption. |

| Human Intestinal Absorption (%) | > 80% | High | Indicates the extent of absorption after oral administration. |

| Blood-Brain Barrier (BBB) Permeation | Predicted to be low/high | Varies depending on the therapeutic target | Important for CNS-targeting drugs, undesirable for peripherally acting drugs. |

| CYP450 Inhibition | Non-inhibitor | Non-inhibitor | Predicts the potential for drug-drug interactions. |

| Hepatotoxicity | Predicted to be low | Low | Assesses the risk of liver damage. |

By integrating in silico ADME profiling early in the research pipeline, medicinal chemists can prioritize compounds with favorable pharmacokinetic profiles, modify structures to improve ADME properties, and ultimately increase the probability of developing a successful drug candidate.

Future Perspectives and Advanced Research Trajectories

Development of Next-Generation Synthetic Methodologies

While classical syntheses of 1,2,4-oxadiazoles are well-established, future research will focus on developing more efficient, sustainable, and versatile methodologies applicable to the synthesis of derivatives like 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole. chim.itpsu.edu Key areas of development include one-pot reactions, microwave-assisted synthesis, and flow chemistry to reduce reaction times and improve yields. nih.govacs.org

Emerging strategies such as oxidative cyclization, which can form the heterocyclic core through C-H, N-H, or O-H bond coupling under mild conditions, offer a novel approach. mdpi.comnih.gov Furthermore, the use of solid-phase synthesis will facilitate the creation of libraries of related compounds for high-throughput screening. acs.org These next-generation methods promise to streamline the production of complex 1,2,4-oxadiazole (B8745197) derivatives, making them more accessible for further investigation.

Table 1: Comparison of Synthetic Methodologies for 1,2,4-Oxadiazole Synthesis

| Methodology | Description | Advantages | Potential Application for this compound |

|---|---|---|---|

| Classical Cyclodehydration | Two-step process involving O-acylation of an amidoxime (B1450833) followed by thermal or acid-catalyzed cyclization. nih.gov | Well-established and reliable. | Baseline method for synthesis and analog generation. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the cyclization step. nih.gov | Rapid reaction times, often higher yields, and cleaner reactions. | Efficiently produce derivatives for screening. |

| One-Pot Synthesis | Combines the acylation and cyclization steps without isolating the intermediate. tandfonline.com | Increased efficiency, reduced waste, and simplified procedures. | Streamlined synthesis for larger-scale production. |

| Oxidative Cyclization | Forms the oxadiazole ring via oxidative coupling of amidines with various partners under catalytic conditions. mdpi.comnih.gov | Mild reaction conditions and novel bond formations. | Access to novel derivatives not easily made by classical routes. |

| Solid-Phase Synthesis | The synthesis is carried out on a polymer support, allowing for easy purification and automation. acs.org | Ideal for combinatorial chemistry and library generation. | Rapidly generate a diverse library of analogs for SAR studies. |

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

The 1,2,4-oxadiazole scaffold is present in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and anti-infective properties. nih.govnih.gov Future research on this compound and its analogs will involve screening against a broader range of biological targets to uncover new therapeutic potential. This includes targeting protein-protein interactions, epigenetic enzymes, and newly identified receptors involved in disease.

Systematic screening against enzyme families such as kinases, proteases (e.g., caspases), and metabolic enzymes like monoamine oxidase (MAO) could reveal unexpected activities. nih.govmdpi.com For instance, certain 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as potent apoptosis inducers through the activation of caspase-3, a key executioner of apoptosis. mdpi.com Investigating the effect of the 2-bromophenyl and ethyl substitutions on such activities could lead to the discovery of novel modulators of cellular pathways. Furthermore, exploring its potential as an inhibitor for targets like acetylcholinesterase (AChE) or sirtuins could open avenues for treating neurodegenerative diseases. nih.govnih.gov

Table 2: Potential Biological Targets for 1,2,4-Oxadiazole Derivatives

| Target Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| Enzymes | Caspases, Cyclooxygenase-2 (COX-2), Monoamine Oxidase (MAO), Acetylcholinesterase (AChE), Sirtuins, Carbonic Anhydrase (CA) nih.govnih.govnih.gov | Cancer, Inflammation, Neurodegenerative Diseases, Glaucoma |

| Receptors | Kappa Opioid Receptor, Metabotropic Glutamate Receptors, 5-HT3 Receptor nih.govrjptonline.org | Pain, Neurological Disorders, Nausea |

| Other Proteins | Tubulin, Protein-Tyrosine Phosphatase 1B (PTP1B) nih.gov | Cancer, Diabetes |

Application of Artificial Intelligence and Machine Learning in Oxadiazole Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. bohrium.comnih.gov These computational tools can be applied to the 1,2,4-oxadiazole scaffold to predict biological activity, design novel derivatives, and optimize pharmacokinetic properties.

For a compound like this compound, ML models can be trained on existing data from other oxadiazole compounds to build Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These models can predict the anticancer, antimicrobial, or other biological activities of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis. mdpi.com Generative AI models can design entirely new oxadiazole structures with desired properties, while other algorithms can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, reducing the likelihood of late-stage failures. ijirt.orgresearchgate.net

Integration of 1,2,4-Oxadiazoles in Advanced Materials Science

Beyond pharmaceuticals, the 1,2,4-oxadiazole ring is a valuable building block in materials science due to its thermal stability and high nitrogen content. mathnet.ru This has led to its exploration in the development of advanced materials such as energetic compounds and scintillating materials. nih.govnih.govosti.gov

The 1,2,4-oxadiazole backbone is used to construct energetic materials with a favorable balance of high detonation performance and low sensitivity to impact and friction. nih.govnih.gov By incorporating energetic groups (e.g., -NO2, -ONO2) onto the oxadiazole core, researchers have created compounds with high densities and excellent detonation velocities, in some cases superior to traditional explosives like RDX. frontiersin.orgfrontiersin.orgresearchgate.net The rigid, stable structure of the ring contributes to the thermal stability of these materials. mathnet.ru The potential of this compound as a precursor for new energetic materials, perhaps through nitration of the phenyl ring, remains an intriguing area for future investigation. Additionally, other oxadiazole isomers have been studied for their fluorescent properties, suggesting a potential, though less explored, application for 1,2,4-oxadiazoles in the development of scintillating materials for radiation detection. osti.govlifechemicals.com

Table 3: Energetic Properties of Selected 1,2,4-Oxadiazole-Based Compounds

| Compound | Density (g·cm⁻³) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) |

|---|---|---|---|

| Hydrazinium salt of a nitramino-oxadiazole-furazan derivative nih.govfrontiersin.org | 1.82 | 8,822 | 35.1 |

| Bis(1,2,4-oxadiazole)bis(methylene) dinitrate (BODN) nih.govfrontiersin.org | 1.83 | 8,180 | N/A |

Rational Combinatorial Chemistry and Hybrid Molecule Approaches

Rational drug design can be significantly enhanced by combining combinatorial chemistry with the creation of hybrid molecules. For the 1,2,4-oxadiazole scaffold, combinatorial approaches, particularly using DNA-Encoded Libraries (DECL), allow for the synthesis and screening of vast numbers of compounds simultaneously. nih.gov This technology could be applied to generate extensive libraries based on the this compound core, enabling the rapid identification of potent and selective binders to various biological targets.

The concept of molecular hybridization involves combining two or more pharmacophores to create a single molecule with multiple biological activities or an enhanced primary activity. chim.itfrontiersin.org The 1,2,4-oxadiazole ring can serve as a central scaffold or a stable linker to connect different bioactive moieties. nih.gov For example, hybrids of 1,2,4-oxadiazole with quinazoline (B50416) have been developed as multi-target anticancer agents that inhibit both EGFR and BRAF kinases. frontiersin.org Future research could focus on creating hybrids of this compound with other known pharmacophores to develop novel therapeutics for complex diseases like cancer or Alzheimer's disease. nih.govfrontiersin.org

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-bromophenyl)-5-ethyl-1,2,4-oxadiazole, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves cyclization of amidoximes with activated carboxylic acid derivatives. For example, 2-bromobenzamidoxime can react with ethyl chlorooxoacetate under reflux in anhydrous THF, catalyzed by triethylamine. Optimization includes:

- Temperature control : Reflux at 80–100°C for 8–12 hours.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) or recrystallization (ethanol/water).

- Yield enhancement : Microwave-assisted synthesis (e.g., 150°C, 45 min, 14.4 bar) improves reaction efficiency .

- Data Table :

| Method | Yield (%) | Purity (%) | Characterization Techniques |

|---|---|---|---|

| Conventional reflux | 65–70 | ≥95 | H NMR, C NMR, GC-MS |

| Microwave-assisted | 85–90 | ≥98 | LC-MS, Elemental Analysis |

Q. How is structural confirmation of this compound achieved?

- Methodological Answer : Use a combination of:

- Spectroscopy : H NMR (δ 7.4–8.1 ppm for aromatic protons, δ 1.3–1.5 ppm for ethyl CH), C NMR (C=O at ~170 ppm), and IR (C=N stretch ~1600 cm).

- Mass spectrometry : Molecular ion peak at m/z 281 (M) with bromine isotope pattern.

- Elemental analysis : Expected C: 42.7%, H: 3.2%, N: 9.9% (theoretical for CHBrNO).

Q. What safety protocols are recommended for handling brominated oxadiazoles?

- Methodological Answer :

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles. Use in a fume hood due to inhalation risks .

- Spill management : Absorb with inert material (vermiculite), dispose as hazardous waste.

- Storage : In airtight containers, away from light and moisture at 4°C.

Advanced Research Questions

Q. How does the bromophenyl substituent influence the electronic properties and reactivity of 1,2,4-oxadiazoles?

- Methodological Answer :

- Computational analysis : Perform DFT calculations (e.g., Gaussian 09) to map HOMO/LUMO energies. Bromine’s electron-withdrawing effect lowers HOMO (-6.2 eV) and stabilizes the oxadiazole ring, enhancing electrophilic substitution reactivity .

- Experimental validation : Compare reaction rates with non-brominated analogs in SNAr reactions.

Q. What strategies resolve contradictions in reported biological activity data for brominated oxadiazoles?

- Methodological Answer :

- Replicate assays : Test against standardized microbial strains (e.g., Staphylococcus aureus ATCC 25923) using broth microdilution (CLSI guidelines).

- Control variables : Ensure consistent purity (≥95%, HPLC-verified) and solvent (DMSO concentration ≤1%).

- Example conflict : Discrepancies in MIC values may arise from biofilm formation; supplement assays with biofilm disruption studies .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced antimicrobial activity?

- Methodological Answer :

- Alkyl chain modification : Replace the ethyl group with longer chains (e.g., decyl) to improve lipophilicity and membrane penetration.

- Bioisosteric replacement : Substitute bromine with CF to enhance metabolic stability.

- Data-Driven SAR Table :

| Derivative | MIC (µg/mL) S. aureus | LogP |

|---|---|---|

| 3-(2-Bromophenyl)-5-ethyl | 32 | 2.18 |

| 3-(2-Bromophenyl)-5-decyl | 8 | 4.75 |

| 3-(2-CF-phenyl)-5-ethyl | 16 | 2.45 |

Q. What advanced techniques characterize intermolecular interactions of this compound with biological targets?

- Methodological Answer :

- X-ray crystallography : Co-crystallize with target enzymes (e.g., bacterial dihydrofolate reductase) to map binding modes.

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K values) using Biacore systems.

- Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., Candida albicans CYP51) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。